[4-(Methylthio)phenyl]glyoxylic acid
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Overview
Description
[4-(Methylthio)phenyl]glyoxylic acid is an organic compound with the molecular formula C9H8O3S It is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a glyoxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(methylthio)benzaldehyde with an appropriate oxidizing agent to form the corresponding glyoxylic acid derivative .
Industrial Production Methods
Industrial production methods for [4-(Methylthio)phenyl]glyoxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[4-(Methylthio)phenyl]glyoxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The glyoxylic acid moiety can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
[4-(Methylthio)phenyl]glyoxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of [4-(Methylthio)phenyl]glyoxylic acid involves its interaction with specific molecular targets. The methylthio group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The glyoxylic acid moiety can act as a reactive site for further chemical modifications, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
[4-(Methylthio)benzaldehyde]: Shares the methylthio group but lacks the glyoxylic acid moiety.
[4-(Methylthio)phenylacetic acid]: Similar structure but with an acetic acid moiety instead of glyoxylic acid.
[4-(Methylthio)phenyl]acetic acid: Another related compound with a different acid group.
Uniqueness
[4-(Methylthio)phenyl]glyoxylic acid is unique due to the combination of the methylthio group and the glyoxylic acid moiety, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJZSWKKOVZTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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